Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide for Researchers
Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Versatile Fluorinating Agent and Hindered Base in Modern Organic Synthesis
Diisopropylethylamine trihydrofluoride, often abbreviated as DIPEA·3HF, is a salt of the sterically hindered amine N,N-diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410). This compound has emerged as a valuable and versatile reagent in organic chemistry, primarily utilized as a nucleophilic fluorinating agent and a non-nucleophilic base. Its application is particularly prominent in the synthesis of complex molecules within the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and lipophilicity of a compound.[1][2][3]
This technical guide provides a comprehensive overview of diisopropylethylamine trihydrofluoride, including its chemical and physical properties, detailed synthesis protocols, and its diverse applications in organic synthesis with a focus on experimental methodologies.
Core Chemical and Physical Properties
Diisopropylethylamine trihydrofluoride is typically a colorless to light yellow liquid at room temperature.[4] It is soluble in many common organic solvents. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₂F₃N | [5] |
| Molecular Weight | 189.26 g/mol | [5] |
| CAS Number | 131600-43-6 | [4] |
| Appearance | Colorless to light yellow transparent liquid | [4] |
| Boiling Point | 93-95 °C | [4] |
| Density | 0.965 g/mL at 25 °C | [4] |
| Flash Point | 113 °C | [4] |
| Main Content | ≥99% | [4] |
| Water Content | ≤0.3% | [4] |
Synthesis of Diisopropylethylamine Trihydrofluoride
The synthesis of diisopropylethylamine trihydrofluoride is achieved through the reaction of N,N-diisopropylethylamine with hydrogen fluoride.[3] This acid-base reaction results in the formation of the trihydrofluoride salt. Due to the hazardous nature of hydrogen fluoride, this synthesis requires specialized equipment and stringent safety precautions.
Experimental Protocol: Synthesis of Diisopropylethylamine Trihydrofluoride
Materials:
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dry organic solvent (e.g., diethyl ether or dichloromethane)
-
Polypropylene (B1209903) or Teflon reaction vessel (glass is etched by HF)
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Magnetic stirrer
-
Apparatus for handling anhydrous HF
Procedure:
-
In a well-ventilated fume hood, a polypropylene or Teflon reaction vessel equipped with a magnetic stir bar is charged with N,N-diisopropylethylamine (1.0 equivalent) dissolved in a dry organic solvent.
-
The solution is cooled to -78 °C using a dry ice-acetone bath.
-
Anhydrous hydrogen fluoride (3.0 equivalents) is carefully condensed or bubbled into the cooled, stirred solution. The addition should be performed slowly to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
The solvent is removed under reduced pressure to yield diisopropylethylamine trihydrofluoride as a liquid.
Note: The precise molar ratio of DIPEA to HF can be adjusted to synthesize other amine-HF complexes, such as the monohydrofluoride salt.[6]
Applications in Organic Synthesis
Diisopropylethylamine trihydrofluoride serves two primary roles in organic synthesis: as a source of nucleophilic fluoride and as a sterically hindered, non-nucleophilic base.
Nucleophilic Fluorination Reactions
As a fluorinating agent, DIPEA·3HF provides a soluble and manageable source of fluoride ions for nucleophilic substitution reactions. It is particularly effective in the synthesis of alkyl fluorides, which are important motifs in many bioactive molecules.[1][2]
One of the key applications is the fluorodehydroxylation of alcohols. This transformation typically involves the activation of the alcohol, followed by displacement with fluoride. DIPEA·3HF can act as both the base and the fluoride source in these reactions.[1]
Experimental Protocol: Fluorodehydroxylation of a Secondary Alcohol
Materials:
-
Secondary alcohol
-
Diisopropylethylamine trihydrofluoride (DIPEA·3HF)
-
Activating agent (e.g., nonaflyl fluoride)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/cooling bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the secondary alcohol (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add diisopropylethylamine trihydrofluoride (1.5-2.0 equivalents).
-
Cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the activating agent (e.g., nonaflyl fluoride, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkyl fluoride.
Expected Outcome: This procedure typically results in the formation of the alkyl fluoride with inversion of stereochemistry at the carbon center, with yields varying depending on the substrate.[1]
Role as a Hindered Base
The diisopropylethylamine cation is sterically bulky, which renders the amine non-nucleophilic. This property is highly advantageous in reactions where a base is required to neutralize an acid byproduct, but where nucleophilic attack by the base on an electrophilic center would be an undesirable side reaction. Such applications include amide coupling reactions and transition metal-catalyzed cross-coupling reactions.[1][3]
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of Diisopropylethylamine Trihydrofluoride.
Caption: Mechanism of Fluorodehydroxylation.
Safety and Handling
Diisopropylethylamine trihydrofluoride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe burns to the skin and eyes. It is also toxic if inhaled or swallowed. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this reagent. Due to its reactivity with glass, it should be stored and handled in plastic (e.g., polypropylene or Teflon) containers.
Conclusion
Diisopropylethylamine trihydrofluoride is a powerful and versatile reagent for the modern organic chemist. Its dual utility as a nucleophilic fluorinating agent and a non-nucleophilic base makes it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal and agricultural chemistry. Proper understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety protocols, will enable researchers to effectively harness its synthetic potential.
References
- 1. Diisopropylethylamine Trihydrofluoride|Fluorination Reagent [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Buy Diisopropylethylamine trihydrofluoride | 131600-43-6 [smolecule.com]
- 4. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 5. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
